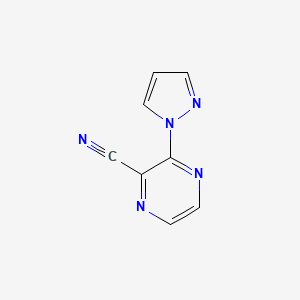

3-(1H-Pyrazol-1-YL)pyrazine-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(1H-Pyrazol-1-YL)pyrazine-2-carbonitrile” is a heterocyclic compound. It is similar to other compounds like “2-(1H-Pyrazol-3-yl)pyrazine” and "3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile" . These compounds typically contain nitrogen atoms and carbon atoms in a ring structure .

Synthesis Analysis

The synthesis of pyrazole-based ligands, which are similar to the compound , involves the condensation of a specific methanol with the appropriate primary amine . Various synthetic routes have been reported for imidazole and their derived products . There are also several synthetic approaches for pyrazoles .Molecular Structure Analysis

The molecular structure of similar compounds like “2-(1H-Pyrazol-3-yl)pyrazine” and “3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile” have been reported . These compounds typically contain nitrogen atoms and carbon atoms in a ring structure .Chemical Reactions Analysis

Pyrazole-based compounds have been known to show a broad range of chemical reactions . For example, their reactions with primary amines can lead to the formation of enamino nitriles .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “2-(1H-Pyrazol-3-yl)pyrazine” and “3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile” have been reported . These compounds are typically solid at room temperature .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

- Synthesis and Structure : 3-(1H-Pyrazol-1-YL)pyrazine-2-carbonitrile is a bicyclic heterocyclic compound with a pyrazole and pyridine fusion. It exists in two tautomeric forms: 1H and 2H isomers .

- Biological Activity : Researchers have explored its biological effects, including antipromastigote activity against Leishmania parasites . Further studies could investigate its potential as a lead compound for drug development.

Antimicrobial Properties

- Derivatives : Among different derivatives, compounds derived from 3-(1H-Pyrazol-1-YL)pyrazine-2-carbonitrile have shown promising antimicrobial potential . Investigating their mechanism of action and specificity could be valuable.

Catalysis and Organic Synthesis

- Rhodium-Catalyzed C–H Functionalization : Researchers have utilized 3-(1H-Pyrazol-1-YL)pyrazine-2-carbonitrile in Rh(iii)-catalyzed C–H bond functionalization reactions with internal alkynes, leading to alkenylation products or indazoles . This highlights its utility in synthetic methodologies.

Computational Chemistry and Molecular Modeling

- Binding Studies : Molecular simulations have explored the binding interactions of 3-(1H-Pyrazol-1-YL)pyrazine-2-carbonitrile with biological targets . Understanding its binding modes aids in rational drug design.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been found to have a wide range of biological activities . These compounds have been used in the development of new drugs due to their broad range of chemical and biological properties .

Mode of Action

For instance, some compounds have shown high catalytic activity towards the ammoxidation of alcohols to nitriles . Another compound with a similar structure showed potent in vitro antipromastigote activity, indicating a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

For instance, some compounds have shown to affect the synthesis of certain structures .

Pharmacokinetics

For instance, some compounds are highly soluble in water and other polar solvents .

Result of Action

For instance, some compounds have demonstrated moderate antimicrobial activity against gram-positive, gram-negative bacteria, and fungi . Another compound showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .

Action Environment

For instance, the solvent used can control the C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes .

Propriétés

IUPAC Name |

3-pyrazol-1-ylpyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N5/c9-6-7-8(11-4-3-10-7)13-5-1-2-12-13/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMOYLACGVEDMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=CN=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-Pyrazol-1-YL)pyrazine-2-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1H-1,2,3,4-tetrazol-1-yl)oxan-4-yl]acetic acid](/img/structure/B2814481.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2814490.png)

![8-(tert-butyl)-6-oxo-N-(4-phenylbutan-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2814491.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2814493.png)

![3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B2814494.png)

![2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2814495.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B2814496.png)

![N-[1-(1-Cyclopropylethyl)pyrazol-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2814503.png)